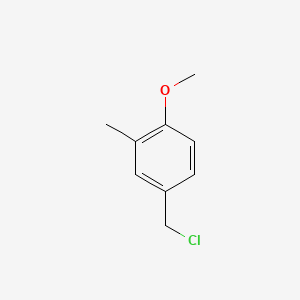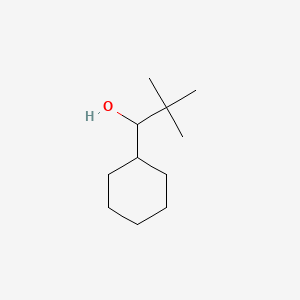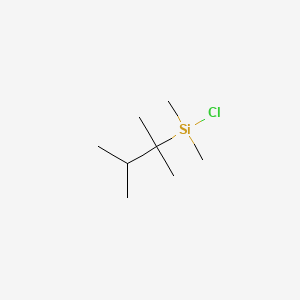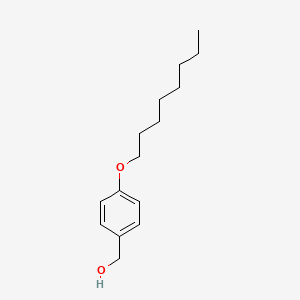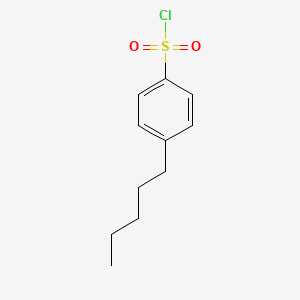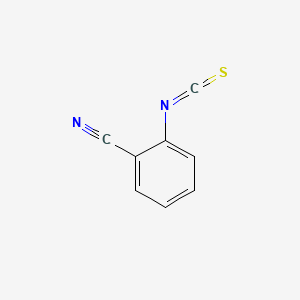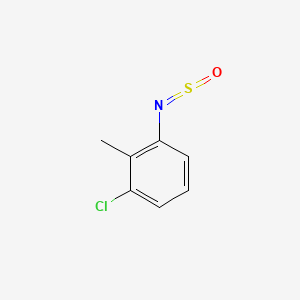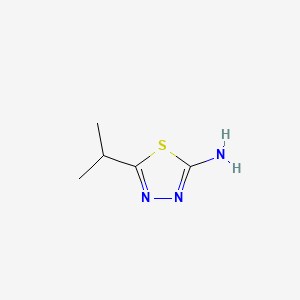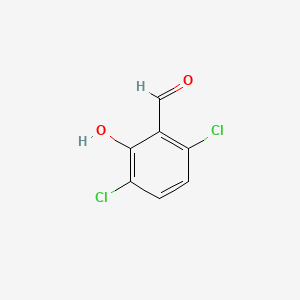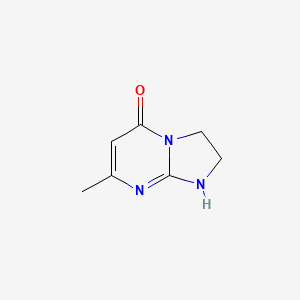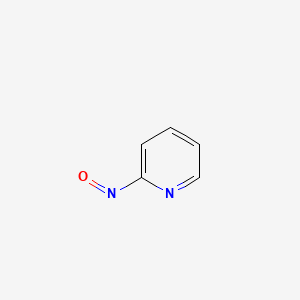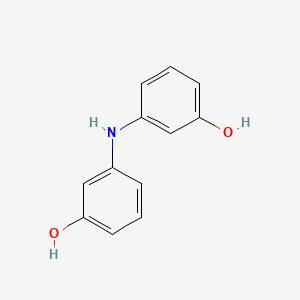
7-Fluoronaphthalen-1-amine
Vue d'ensemble
Description
7-Fluoronaphthalen-1-amine is a chemical compound with the molecular formula C10H8FN . It is available in powder form . The compound has two forms: 7-Fluoronaphthalen-1-amine and 7-Fluoronaphthalen-1-amine hydrochloride .
Synthesis Analysis
A practical and scalable preparation of 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, which involves the use of 1-amino-7-fluoronaphthalene, has been reported .
Molecular Structure Analysis
The InChI code for 7-Fluoronaphthalen-1-amine is 1S/C10H8FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 . The molecular weight of 7-Fluoronaphthalen-1-amine is 161.18 , while that of 7-Fluoronaphthalen-1-amine hydrochloride is 197.64 .
Chemical Reactions Analysis
Amines, including 7-Fluoronaphthalen-1-amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Physical And Chemical Properties Analysis
7-Fluoronaphthalen-1-amine has a molecular weight of 161.18 . The compound is a powder . The melting point of 7-Fluoronaphthalen-1-amine is 36-38°C .
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
A practical and scalable synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride was developed, showcasing an improved method involving palladium-catalyzed Buchwald–Hartwig cross-coupling reactions. This synthesis highlights the compound's potential in facilitating the production of chemical entities with excellent purity and low palladium content, indicating its relevance in chemical synthesis and pharmaceutical research (Magano et al., 2008).
Fluorescent Markers for Biological Applications
7-Fluoronaphthalen-1-amine derivatives have been applied in the construction of fluorescent markers, particularly with the 1,8-naphthalimide unit, for lipid droplets in cells. These compounds exhibit high fluorescence quantum yields and excellent photostability, making them suitable for labeling and imaging applications in biological research. Their ability to label lipid droplets in cancer and normal cells with low toxicity underscores their utility in cell biology and cancer research (Ni et al., 2020).
Sensing and Detection Technologies
The compound has been involved in the development of enantioselective sensing assays for chiral carboxylic acids and amino acid derivatives, showcasing its role in analytical chemistry. These applications demonstrate the ability of 7-fluoronaphthalen-1-amine derivatives to participate in the creation of sophisticated sensing mechanisms for detecting and quantifying specific molecular entities (Wolf et al., 2006).
Advanced Material Design
In material science, derivatives of 7-fluoronaphthalen-1-amine have been explored for the synthesis of high glass-transition temperature (Tg) and organosoluble aromatic poly(amine−1,3,4-oxadiazole)s. These materials, containing donor and acceptor moieties, are aimed at blue-light-emitting applications, indicating the compound's potential in the development of optoelectronic devices and materials with advanced photophysical properties (Liou et al., 2006).
Environmental Monitoring and Safety
7-Fluoronaphthalen-1-amine derivatives have been employed in the creation of fluorescent sensors for amine vapors, facilitating the detection of volatile organic compounds that pose health risks. Such applications are crucial in environmental monitoring, safety protocols, and food spoilage detection, highlighting the compound's versatility beyond mere chemical synthesis (Gao et al., 2016).
Safety And Hazards
The safety information for 7-Fluoronaphthalen-1-amine includes several hazard statements: H302, H312, H315, H319, H332, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
7-fluoronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZKWNQDVZENQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311043 | |
| Record name | 7-Fluoro-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoronaphthalen-1-amine | |
CAS RN |
13916-95-5 | |
| Record name | 7-Fluoro-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13916-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



